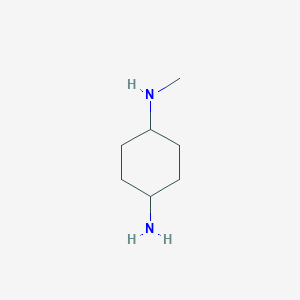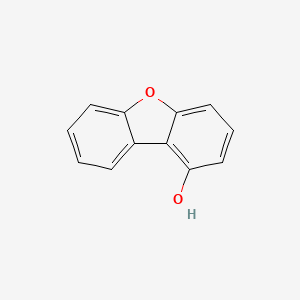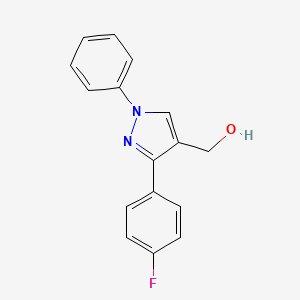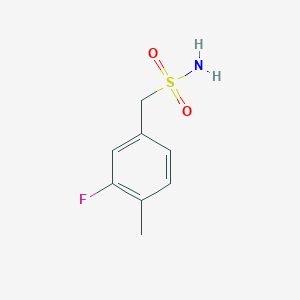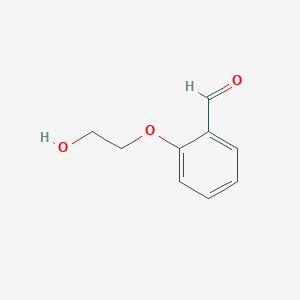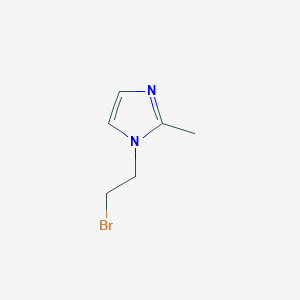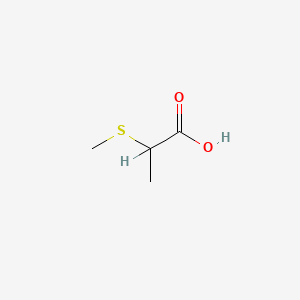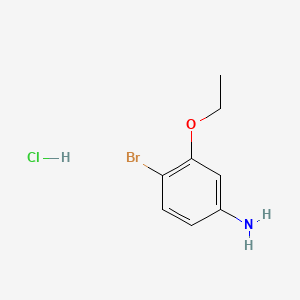
4-Bromo-3-ethoxyaniline hydrochloride
Vue d'ensemble
Description
4-Bromo-3-ethoxyaniline hydrochloride is a chemical compound with the molecular formula C8H11BrClNO . It has an average mass of 252.536 Da and a monoisotopic mass of 250.971252 Da . This compound is used as a reactant in the preparation of anilinoquinolinecarboxamides, which are CSF-1R kinase inhibitors .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-ethoxyaniline hydrochloride consists of a benzene ring substituted with a bromine atom, an ethoxy group, and an amino group . The compound’s SMILES string is Cl.CCOc1cc(N)ccc1Br .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-ethoxyaniline hydrochloride include a molecular weight of 252.54 . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Metabolic Pathway Study
A study by Kanamori et al. (2002) examined the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, in rats. The research found several metabolites of 2C-B, including derivatives of 4-bromoaniline, suggesting complex metabolic pathways involving deamination, reduction, oxidation, and acetylation processes (Kanamori et al., 2002).
Synthesis of Antimicrobial Agents
El-Hashash et al. (2011) investigated the behavior of 2-ethoxy-(4H)-3,1-benzoxazin-4-one with various nitrogen nucleophiles, including o-bromoaniline. This study contributed to the synthesis of new quinazoline and quinazolinone derivatives with potential antimicrobial activity (El-Hashash et al., 2011).
Study of Crystal Structures
Dey and Desiraju (2004) examined the crystal structures of several 4-phenoxyanilines, including the bromo derivative. The study provided insights into the isomorphism and structural equivalence of different halogenated anilines (Dey & Desiraju, 2004).
Synthesis of Azetidine Derivatives
Doraswamy and Ramana (2013) focused on synthesizing substituted phenyl azetidines, starting with 2-(4-bromo phenyl) methyl cyanide. These compounds were analyzed for their potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Synthesis of Quinoline Derivatives
Abdel‐Wadood et al. (2014) used 2‐Bromo‐4‐fluoroaniline for the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline systems. These compounds were then evaluated for their antimicrobial activities, showing significant potential against various bacterial strains (Abdel‐Wadood et al., 2014).
Synthesis of N-Hydroxy-Phenyloctanediamide
Desai et al. (2000) developed a method to synthesize N-hydroxy-N-[4-3H]phenyloctanediamide ([4-3H]SAHA), a potent cytodifferentiating agent, starting with 4-bromoaniline. This method played a crucial role in generating high-specific-activity compounds (Desai et al., 2000).
Synthesis of Antitumor Agents
Murali et al. (2017) synthesized novel hetero annulated carbazoles, starting with 3-bromo-4-methoxy benzaldehyde, and identified 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole as a promising antitumor agent (Murali et al., 2017).
Mécanisme D'action
Target of Action
4-Bromo-3-ethoxyaniline Hydrochloride is primarily used as a reactant in the preparation of anilinoquinolinecarboxamides . These compounds are known to inhibit CSF-1R kinase , a type of enzyme that plays a crucial role in cellular signaling, immune responses, and cell survival.
Mode of Action
Given its use in the synthesis of anilinoquinolinecarboxamides, it can be inferred that it may interact with its targets (such as csf-1r kinase) by binding to the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
As a csf-1r kinase inhibitor, it could potentially affect pathways related to cellular signaling, immune responses, and cell survival .
Result of Action
As a csf-1r kinase inhibitor, it could potentially inhibit cellular signaling, modulate immune responses, and affect cell survival .
Propriétés
IUPAC Name |
4-bromo-3-ethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-2-11-8-5-6(10)3-4-7(8)9;/h3-5H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVLNBLBIWBEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-ethoxyaniline hydrochloride | |
CAS RN |
846023-33-4 | |
| Record name | Benzenamine, 4-bromo-3-ethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=846023-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




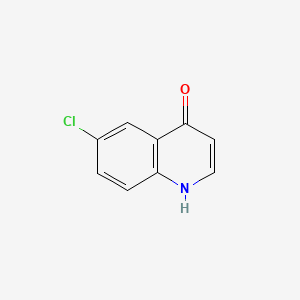

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B3021599.png)
